Dapagliflozin impurity

説明

ダパグリフロジン不純物は、2型糖尿病の治療に使用されるナトリウム-グルコース共輸送体2阻害剤であるダパグリフロジンの合成中に形成される副産物です。 これらの不純物は、合成プロセスの様々な段階で発生し、最終医薬品の純度と有効性に影響を与える可能性があります .

合成経路と反応条件:

- 1つの方法は、5-ブロモ-2-クロロ-4'-エトキシルジフェニルメタンの溶液にn-ブチルリチウムを添加して、リチウム試薬を調製することです。 この試薬は、次にスズキカップリング反応によりピナコールメチルボレートと反応して、ダパグリフロジン不純物を形成します .

- 別の方法は、ダパグリフロジンをトリエチルシラノールでエステル化し、還元反応の副産物としてダパグリフロジン-トリエチルシリルエーテル不純物を生成することです .

工業生産方法:

反応の種類:

酸化: ダパグリフロジン不純物は酸化反応を起こし、様々な分解生成物を形成します。

還元: 還元反応も発生する可能性があり、特に合成プロセス中に、特定の不純物が形成されます。

一般的な試薬と条件:

試薬: n-ブチルリチウム、ピナコールメチルボレート、トリエチルシラノール。

主要な製品:

4. 科学研究の応用

ダパグリフロジン不純物は、医薬品の安定性と有効性への影響を理解するために、広く研究されています。これらの研究は、次の点で重要です。

化学: ダパグリフロジンの化学的安定性と分解経路を理解すること。

生物学: 不純物の生物活性と潜在的な毒性を調査すること。

医学: 治療薬としてのダパグリフロジンの安全性と有効性を確保すること。

科学的研究の応用

Analytical Methods for Impurity Detection

The detection and quantification of dapagliflozin impurities are essential for ensuring drug quality and compliance with regulatory standards. Various analytical techniques have been developed:

- High-Performance Liquid Chromatography (HPLC) : This method is widely utilized for separating and quantifying dapagliflozin and its impurities. Studies have demonstrated successful elution of multiple impurities alongside dapagliflozin, with specific retention times identified for each component .

- Ultra-Performance Liquid Chromatography (UPLC) : UPLC has been shown to provide higher resolution and faster analysis times compared to traditional HPLC. For example, a study reported the limits of detection and quantification for dapagliflozin and its impurities, confirming the method's sensitivity .

- Method Validation : Validation studies confirm the specificity, linearity, accuracy, and precision of these analytical methods. Results indicated satisfactory recovery rates and low relative standard deviations, affirming their reliability for routine analysis .

Clinical Implications of Dapagliflozin Impurities

The presence of impurities can significantly affect the pharmacological profile of dapagliflozin:

- Toxicity Assessment : Research has indicated that certain impurities may exhibit cytotoxic effects at varying concentrations. For instance, one impurity was found to reduce cell viability significantly at concentrations as low as 10 µM . Understanding these effects is crucial for evaluating the overall safety profile of dapagliflozin formulations.

- Impact on Efficacy : Impurities can potentially alter the therapeutic effectiveness of dapagliflozin. Studies assessing the pharmacokinetics of dapagliflozin in the presence of impurities are necessary to ensure that patients receive optimal therapeutic benefits without adverse effects.

Case Studies

Several case studies highlight the importance of monitoring dapagliflozin impurities in pharmaceutical development:

- Study on Stability : A study evaluated the stability of dapagliflozin under various stress conditions (acidic, alkaline, oxidative). It was found that degradation products did not interfere with impurity analysis, ensuring reliable quality control during manufacturing .

- Comparative Outcomes in Clinical Trials : A recent multicenter study compared outcomes between patients treated with empagliflozin and dapagliflozin. The presence of impurities in dapagliflozin formulations was considered when analyzing treatment efficacy and safety profiles .

作用機序

ダパグリフロジンの不純物は、直接的な治療効果はありませんが、薬全体の安定性と有効性に影響を与える可能性があります。 ダパグリフロジンの主要な作用機序は、ナトリウム-グルコース共輸送体2を阻害し、腎臓でのグルコース再吸収を抑制し、グルコースの排泄を促進することです .

類似化合物:

エンパグリフロジン: 同様の治療目的で使用される別のナトリウム-グルコース共輸送体2阻害剤。

カナグリフロジン: 同様の用途を持つナトリウム-グルコース共輸送体2阻害剤。

比較:

- ダパグリフロジンとエンパグリフロジンはどちらも、心不全と腎臓の転帰において有意な利点を示しています。 ダパグリフロジンは、エンパグリフロジンと比較して、低用量で心不全による入院リスクが高いことが示されています .

- これらの化合物の合成中に形成される不純物は異なり、その安定性と有効性に異なる影響を与える可能性があります .

類似化合物との比較

Empagliflozin: Another sodium-glucose co-transporter 2 inhibitor used for similar therapeutic purposes.

Canagliflozin: Also a sodium-glucose co-transporter 2 inhibitor with similar applications.

Comparison:

- Dapagliflozin and empagliflozin both demonstrate significant benefits in terms of heart failure and renal outcomes. dapagliflozin has been shown to have a higher risk of hospitalization for heart failure at lower doses compared to empagliflozin .

- The impurities formed during the synthesis of these compounds can vary, affecting their stability and efficacy differently .

生物活性

Dapagliflozin impurity, specifically known as this compound A, is a derivative of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor widely used in the management of type 2 diabetes mellitus. This article explores the biological activity of this compound, including its pharmacological effects, metabolic pathways, and potential implications in clinical settings.

Overview of Dapagliflozin and Its Impurities

Dapagliflozin is primarily utilized for its ability to lower blood glucose levels by inhibiting the SGLT2 transporter in the kidneys, promoting glucose excretion through urine. However, impurities such as this compound A have raised concerns regarding their biological activity and safety profile. This impurity is classified as a genotoxic compound, which can potentially damage genetic material at low concentrations .

Biological Activity

Mechanism of Action:

- Dapagliflozin and its impurities function by inhibiting SGLT2, leading to reduced reabsorption of glucose in the renal tubules. This results in increased urinary glucose excretion and subsequently lowers blood glucose levels .

- The presence of impurities like this compound A may alter the overall pharmacodynamics and pharmacokinetics of the drug, potentially leading to unexpected biological responses.

Pharmacological Effects:

- Studies have shown that dapagliflozin effectively reduces fasting plasma glucose and improves glycemic control in diabetic patients. In animal models, it has demonstrated significant anti-hyperglycemic activity .

- Dapagliflozin's impact on metabolic pathways has been investigated through various clinical trials. For instance, a study involving heart failure patients highlighted changes in metabolite clusters associated with energy metabolism when treated with dapagliflozin .

Case Studies and Clinical Findings

1. Efficacy in Heart Failure:

A placebo-controlled trial known as DEFINE-HF assessed the effects of dapagliflozin on patients with heart failure with reduced ejection fraction (HFrEF). The study found that dapagliflozin treatment was associated with improved metabolic profiles, including increased ketone bodies and alterations in acylcarnitine levels, which are indicative of enhanced fatty acid oxidation .

2. Renal Outcomes:

The DARWIN-T2D study evaluated renal endpoints in type 2 diabetes patients treated with dapagliflozin compared to other glucose-lowering therapies. Results indicated that dapagliflozin had a favorable effect on albumin excretion rates (AER) and estimated glomerular filtration rates (eGFR), confirming its antiproteinuric effects despite a mild decline in eGFR .

Impurity Characterization and Safety Profile

Characterization:

this compound A has been characterized using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR). These methods confirm its structure and purity levels, which are critical for ensuring patient safety .

Safety Concerns:

The genotoxic nature of this compound A necessitates careful monitoring during drug development and clinical use. Regulatory agencies emphasize the importance of controlling impurities to minimize potential risks associated with genetic damage .

Summary Table: Biological Activity of this compound

| Parameter | Dapagliflozin | This compound A |

|---|---|---|

| Mechanism of Action | SGLT2 Inhibition | Potentially altered SGLT2 effects |

| Primary Use | Type 2 Diabetes | Safety concerns due to genotoxicity |

| Clinical Efficacy | Reduces blood glucose | Unknown impact on efficacy |

| Metabolic Effects | Improves metabolic profiles | May interfere with metabolic pathways |

| Regulatory Status | Approved | Requires monitoring for safety |

特性

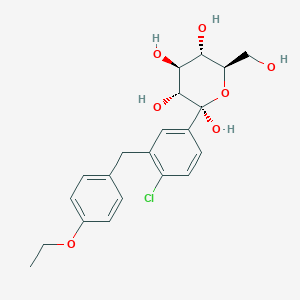

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDGWGYAUCJZDV-ADAARDCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960404-86-8 | |

| Record name | 1-C-(4-Chloro-3-((4-ethoxyphenyl)methyl)phenyl)-alpha-D-glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-α-D-glucopyranose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GLW9C3QQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of synthesizing and studying Dapagliflozin impurities?

A1: Understanding the impurities present in a drug substance like Dapagliflozin is crucial for several reasons. [] Impurities can potentially impact the drug's safety and efficacy profiles. By synthesizing these impurities, researchers can:

Q2: Can you describe the synthetic route employed in the research paper to produce the Dapagliflozin impurity?

A2: The research paper outlines a multi-step synthesis of a this compound starting from D-glucose. [] The process involves:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。